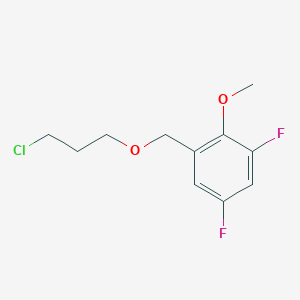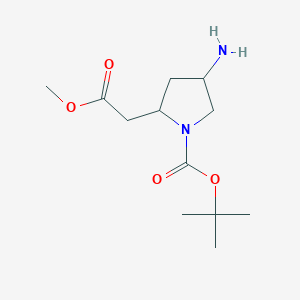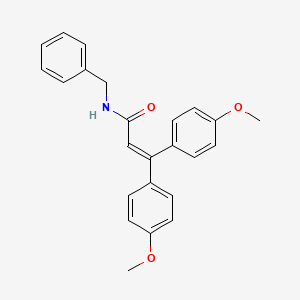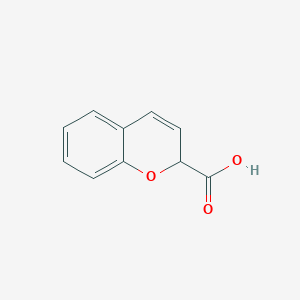
Benzopyran carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, such as hydroxycoumarins, methoxycoumarins, and aminocoumarins, which have distinct biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also chelate metal ions, enhancing its biological activity . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its fragrance and biological activities.
3-Carbethoxycoumarin: A derivative with an ethyl ester group, used in organic synthesis.
Trolox: A vitamin E derivative with potent antioxidant properties.
Uniqueness
2H-1-Benzopyran-2-carboxylic acid stands out due to its unique combination of a coumarin core with a carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |
InChIキー |
HMXJOWDZAJWLTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B8395391.png)
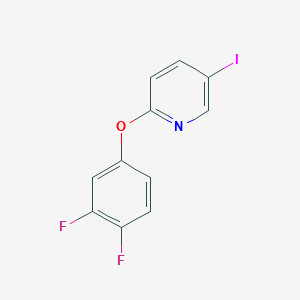
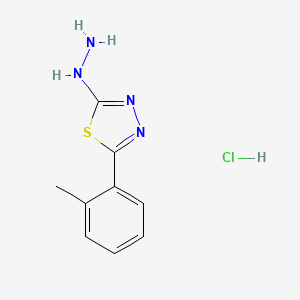
![1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone](/img/structure/B8395406.png)
![3-(3-{3-t-Butyl-5-[(isoquinoline-3-carbonyl)-amino]-pyrazol-1-yl}-phenyl)-propionic acid ethyl ester](/img/structure/B8395415.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)
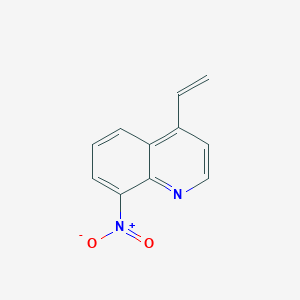
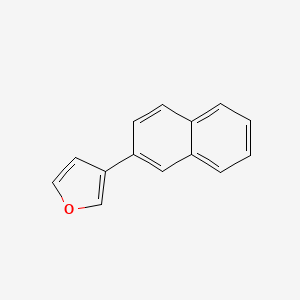
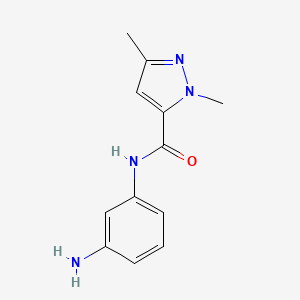
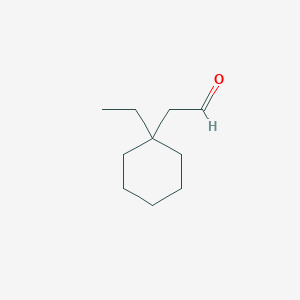
![2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8395464.png)
